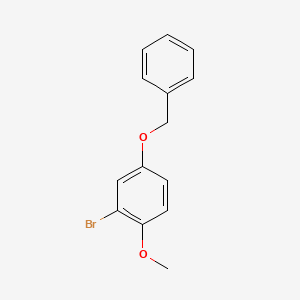
4-(Benzyloxy)-2-bromoanisole
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “4-(Benzyloxy)-2-bromoanisole” has been reported in the literature. For instance, the synthesis of Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde has been described . The process involves a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Aplicaciones Científicas De Investigación
Synthesis of Neurotrophic Compounds
“4-(Benzyloxy)-2-bromoanisole” has been utilized in the synthesis of neurotrophic compounds . These compounds are crucial for the development and function of neurons. For instance, it has been used in the first enantioselective total synthesis of a neurotrophic compound known as (-)-talaumidin .
Intermediate for Bazedoxifene Acetate
This chemical serves as an intermediate in the preparation of Bazedoxifene acetate . Bazedoxifene acetate is a selective estrogen receptor modulator (SERM) used in hormone therapy for postmenopausal women. It plays a significant role in the pharmaceutical industry for developing treatments related to estrogen-receptor-related conditions.
Asymmetric Synthesis
The compound is involved in asymmetric synthesis processes. Asymmetric synthesis is a critical aspect of creating chiral molecules, which are essential in producing pharmaceuticals that are more effective and have fewer side effects.
Catalysis
“4-(Benzyloxy)-2-bromoanisole” is also used in catalysis . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are vital in various industrial and research applications.
Chiral Building Blocks
It acts as a chiral building block in the synthesis of biologically active compounds. Chiral building blocks are fundamental components in the construction of complex molecules used in drugs and other therapeutic agents.
Depigmenting Agent
Another application is its use as a depigmenting agent . Depigmenting agents are used in cosmetic and dermatological treatments to lighten skin and reduce the appearance of blemishes and uneven skin tone.
Dyeing Polyester Fiber
The compound is utilized in the dyeing of polyester fiber . This application is significant in the textile industry, where the compound’s properties help in achieving the desired coloration and fastness on polyester materials.
Rubber Industry
Lastly, “4-(Benzyloxy)-2-bromoanisole” finds its application in the rubber industry . It can be used in the production and processing of rubber, affecting the properties of the final product.
Direcciones Futuras
Mecanismo De Acción
Target of Action
A related compound, n-[4-(benzyloxy)phenyl]glycinamide, has been found to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets.
Biochemical Pathways
Benzylic compounds can influence various biochemical processes, such as oxidation and reduction reactions . These reactions can affect the function of enzymes, proteins, and other biomolecules, leading to downstream effects on cellular processes.
Result of Action
Benzylic compounds are known to undergo various reactions that can lead to changes in their structure and properties . These changes can potentially influence the compound’s interaction with its targets, leading to alterations in cellular processes.
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-2-bromoanisole can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate reactions involving benzylic compounds . Additionally, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
2-bromo-1-methoxy-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKJUKBATSWDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508217 | |
| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-bromoanisole | |
CAS RN |
79352-65-1 | |
| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B1281462.png)
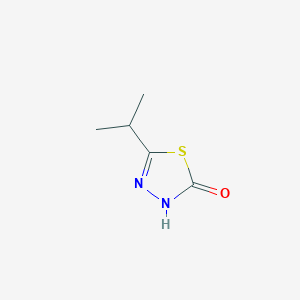
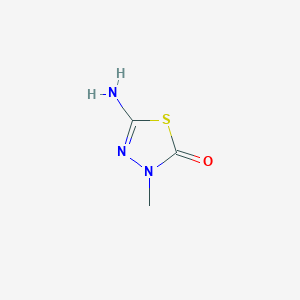
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)

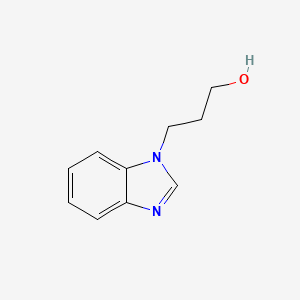
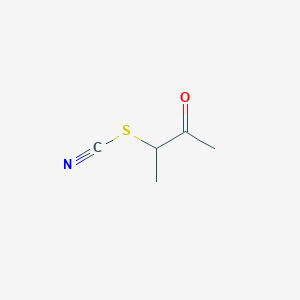
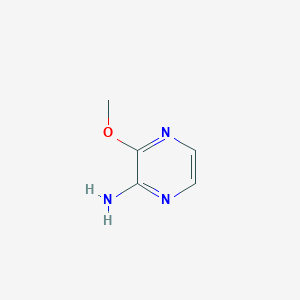
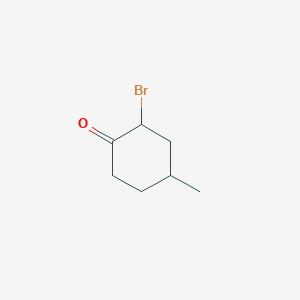
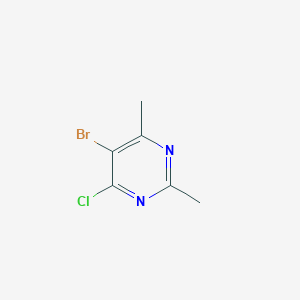

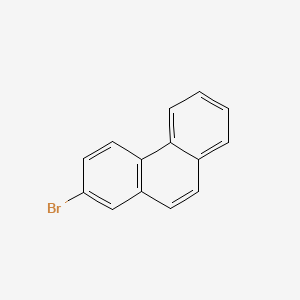

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)